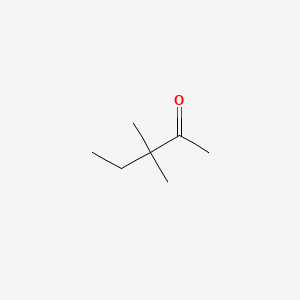

An In-depth Technical Guide to the Physical Properties of 3,3-Dimethyl-2-pentanone

An In-depth Technical Guide to the Physical Properties of 3,3-Dimethyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,3-Dimethyl-2-pentanone (CAS No. 20669-04-9), a ketone with applications in organic synthesis. The information is presented to support research, development, and quality control activities where this compound is utilized.

Core Physical Properties

The physical characteristics of 3,3-Dimethyl-2-pentanone are crucial for its handling, application in reactions, and purification. A summary of its key physical properties is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1][2][3] |

| Appearance | Colorless, transparent liquid | [4] |

| Boiling Point | 131-132 °C | [1] |

| Melting Point | -46.2 °C (estimate) | [5] |

| Density | 0.808 g/cm³ | [1] |

| Refractive Index | 1.403 | [1] |

| Vapor Pressure | 10.8 mmHg at 25°C | [1] |

| Flash Point | 22.4 °C | [1] |

| Solubility | Miscible with organic solvents. Solubility in water is approximately 1 in 25 parts. | [6] |

Experimental Protocols for Property Determination

Detailed methodologies for the experimental determination of the key physical properties of 3,3-Dimethyl-2-pentanone are outlined below. These protocols are based on standard laboratory practices for organic liquids.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of 3,3-Dimethyl-2-pentanone equals the atmospheric pressure.

Materials:

-

Thiele tube or similar heating apparatus

-

Thermometer (with a range appropriate for the expected boiling point of ~131°C)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

3,3-Dimethyl-2-pentanone sample

-

Heating mantle or Bunsen burner

-

Stand and clamps

Procedure:

-

A small amount (approximately 0.5 mL) of 3,3-Dimethyl-2-pentanone is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The apparatus is heated gently and slowly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the liquid is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[1][7][8]

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of 3,3-Dimethyl-2-pentanone.

Materials:

-

Pycnometer (a specific gravity bottle of a known volume)

-

Analytical balance

-

3,3-Dimethyl-2-pentanone sample

-

Distilled water

-

Thermostat or water bath

Procedure:

-

A clean and dry pycnometer is weighed accurately on an analytical balance (m₁).

-

The pycnometer is filled with distilled water and placed in a thermostat at a constant temperature (e.g., 20°C) until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and the pycnometer is weighed again (m₂).

-

The pycnometer is emptied, dried thoroughly, and then filled with 3,3-Dimethyl-2-pentanone.

-

The filled pycnometer is brought to the same constant temperature in the thermostat, the volume is adjusted, and it is weighed (m₃).

-

The density of 3,3-Dimethyl-2-pentanone is calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.[9][10]

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is refracted when passing through 3,3-Dimethyl-2-pentanone.

Materials:

-

Abbe refractometer

-

3,3-Dimethyl-2-pentanone sample

-

Dropper

-

Constant temperature water circulator

-

Lens paper and ethanol (B145695) or acetone (B3395972) for cleaning

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a soft tissue and a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of the 3,3-Dimethyl-2-pentanone sample are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and locked.

-

A constant temperature (e.g., 20°C) is maintained by circulating water through the instrument.

-

The light source is adjusted to illuminate the field of view.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.[6][11]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the systematic determination of the physical properties of 3,3-Dimethyl-2-pentanone.

Caption: Workflow for determining the physical properties of 3,3-Dimethyl-2-pentanone.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. CN1321963C - Process for preparing 3, 3-dimethyl -2-pentanone - Google Patents [patents.google.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. Accurate method for the determination of the refractive index of liquids using a laser | Semantic Scholar [semanticscholar.org]

- 6. faculty.weber.edu [faculty.weber.edu]

- 7. scribd.com [scribd.com]

- 8. byjus.com [byjus.com]

- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 10. chm.uri.edu [chm.uri.edu]

- 11. davjalandhar.com [davjalandhar.com]